molecular formula C23H27F2N3O B2611462 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921926-02-5

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2611462
CAS No.: 921926-02-5
M. Wt: 399.486
InChI Key: JJFZODNMRPUAJM-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of difluoro substitutions on the benzene ring, an indoline moiety, and a piperidine ring. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Benzamide Core: The final step involves the coupling of the difluorobenzoyl chloride with the intermediate containing the indoline and piperidine moieties under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzamide core or the substituents on the indoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Ion Channels: Interaction with ion channels to affect cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(morpholin-4-yl)ethyl)benzamide
  • 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both indoline and piperidine moieties. This structural uniqueness may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O/c1-27-12-9-17-13-16(6-8-21(17)27)22(28-10-3-2-4-11-28)15-26-23(29)18-5-7-19(24)20(25)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZODNMRPUAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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